molecular formula C12H13ClO2 B5790578 (E)-1-(2-chlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one

(E)-1-(2-chlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one

Cat. No.: B5790578
M. Wt: 224.68 g/mol
InChI Key: PCGUUASYJOEBMN-BQYQJAHWSA-N
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Description

(E)-1-(2-chlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one is an organic compound characterized by the presence of a chlorophenyl group, a hydroxy group, and a methyl group attached to a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-chlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2-chlorobenzaldehyde with 4-hydroxy-4-methylpentan-2-one in the presence of a base such as sodium hydroxide in an ethanol solvent. The reaction mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-chlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-1-(2-chlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-1-(2-chlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one: Similar structure with a different substitution pattern on the phenyl ring.

    4-[(E)-(2-Chlorophenyl)diazenyl]-1-naphthol: Contains a diazenyl group instead of a hydroxy group.

    4-Bromo-N’-[(E)-(2-chlorophenyl)methylene]benzohydrazide: Contains a hydrazide group instead of a hydroxy group.

Uniqueness

(E)-1-(2-chlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-1-(2-chlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-12(2,15)11(14)8-7-9-5-3-4-6-10(9)13/h3-8,15H,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGUUASYJOEBMN-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C=CC1=CC=CC=C1Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)/C=C/C1=CC=CC=C1Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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